
ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole derivative featuring a 3-cyanophenyl substituent at position 5 and an ethyl ester group at position 3 of the triazole ring. It is synthesized via cyclocondensation or aryl substitution reactions, yielding a yellow crystalline solid with a melting point of 207–209°C . The compound exhibits a molecular formula of $ \text{C}{12}\text{H}{10}\text{N}4\text{O}2 $, with a molecular weight of 242.24 g/mol. Key spectral data include $ ^1\text{H} $ NMR signals at δ 15.32 (NH), 8.34 (H-2 Ph), and 4.37 ppm (CH$2$CH$3$), confirming its structure . This derivative serves as a versatile intermediate in medicinal chemistry and materials science due to its electron-withdrawing cyano group and ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl 2-cyanoacetohydrazide. This intermediate then undergoes cyclization with 3-cyanobenzaldehyde under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Cyclization and Ring Expansion
The triazole core participates in cyclization reactions. For example, under catalytic conditions with TMSCHN₂ (trimethylsilyldiazomethane), it forms fused triazoline derivatives.
Example reaction :
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Substrate : Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate
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Reagent : TMSCHN₂ (2.0 M in diethyl ether)
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Conditions : 0°C → ambient temperature, methanol quench
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Product : Methyl 1,2-bis(isopropoxycarbonyl)-3-isopropyl-5-(3-cyanophenyl)-2,3-dihydro-1H-1,2,4-triazole-3-carboxylate (4r )
This reaction highlights the triazole’s ability to act as a nucleophile in cycloadditions.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylate salts or acids under basic conditions:
Condition | Product | Yield | Source |
---|---|---|---|
NaOH (aqueous) | Sodium 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate | 78–93% | |
HCl (acidic workup) | 5-(3-Cyanophenyl)-1H-1,2,4-triazole-3-carboxylic acid | – |
Amide Formation
Carboxylate intermediates react with amines to yield amides:
Amine | Product | Yield | Source |
---|---|---|---|
NH₃ | 5-(3-Cyanophenyl)-1H-1,2,4-triazole-3-carboxamide | 82–93% |
Nitrile Reactivity
The 3-cyanophenyl group can be hydrolyzed to carboxylic acids or reduced to amines, though direct examples are not explicitly documented in the provided sources.
Cross-Coupling Reactions
The triazole’s C–H bonds participate in metal-catalyzed cross-couplings. For instance, Rh-catalyzed reactions with epoxides yield dihydroisothiazoles:
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
This compound | Rh catalyst, PCE solvent, 130°C, 10 h | Ethyl 5-(4-cyanophenyl)-3-(cis-3-phenyloxiran-2-yl)isothiazole-4-carboxylate | 79% |
Oxidation and Reduction
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Oxidation : The triazole ring remains stable under mild oxidative conditions, but strong oxidants like tert-butyl hypochlorite convert triazolidines to triazolinediones .
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Reduction : Limited data suggest the nitrile group can be reduced to an amine using H₂/Pd-C, though specific examples are not provided in the sources.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate has shown promising results against various bacterial and fungal strains. Studies indicate that modifications in the triazole ring can enhance the antimicrobial activity, making it a potential candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Properties
Research has demonstrated that triazole derivatives exhibit anti-inflammatory effects. This compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound's structure allows it to interact effectively with these enzymes, potentially leading to the development of new anti-inflammatory drugs .
Cancer Research
The compound has also been evaluated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. This compound's ability to inhibit specific cancer cell lines suggests its potential use in cancer therapeutics .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. This compound can be formulated into agricultural products aimed at protecting crops from fungal infections. Its effectiveness against plant pathogens makes it a valuable addition to integrated pest management strategies .
Herbicides
Research indicates that triazoles can also act as herbicides by inhibiting specific biochemical pathways in plants. This compound may be explored for its herbicidal potential against certain weed species, contributing to sustainable agricultural practices .
Materials Science
Corrosion Inhibitors
Triazole derivatives are recognized for their ability to act as corrosion inhibitors for metals and alloys. This compound can be utilized in coatings or treatments to protect metals from corrosion in aggressive environments. Its effectiveness is attributed to the formation of protective films on metal surfaces .
Polymer Chemistry
In polymer science, triazoles are being investigated for their role in enhancing the properties of polymers. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for various industrial uses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The triazole scaffold’s properties are highly dependent on substituent electronic and steric effects. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., cyano, trifluoromethyl) increase the acidity of the triazole NH proton, enhancing reactivity in nucleophilic substitutions .
- Aromatic substituents (e.g., pyridinyl, cyanophenyl) lower melting points compared to aliphatic groups due to reduced crystal packing efficiency.
- Bulky substituents (e.g., tert-butyl) significantly increase molecular weight and lipophilicity, impacting solubility and bioavailability .
Chemical Reactivity:
Biological Activity
Ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 242.23 g/mol
CAS Number: 1284001-05-3
IUPAC Name: this compound
The compound features a triazole ring, a cyano group, and an ester functional group, which contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of precursors such as ethyl cyanoacetate and hydrazine hydrate. The process can be summarized as follows:
- Formation of Ethyl 2-Cyanoacetohydrazide: Reaction of ethyl cyanoacetate with hydrazine hydrate.
- Cyclization: The intermediate undergoes cyclization with 3-cyanobenzaldehyde under acidic conditions to yield the triazole compound.
This synthetic route can be optimized for industrial production by employing continuous flow reactors and high-throughput screening techniques to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of electron-withdrawing groups on the phenyl ring is often correlated with enhanced antimicrobial activity .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes. In vitro assays demonstrated moderate inhibition with IC values ranging from 13.8 to 35.7 µM for various derivatives. Molecular docking studies suggest that these compounds bind effectively to the active site of CA enzymes .
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the triazole ring or substitution patterns on the phenyl group can significantly influence cytotoxicity against cancer cells .
Study on Antimicrobial Activity
A study conducted on a series of triazole derivatives found that those containing a cyano group exhibited enhanced activity against Gram-positive bacteria. The results indicated that modifications at the 5-position of the triazole ring could lead to improved efficacy against resistant strains .
Study on Enzyme Inhibition
In another investigation focused on carbonic anhydrase-II inhibitors, several derivatives were synthesized and tested. This compound showed promising results compared to standard inhibitors like acetazolamide, suggesting its potential as a therapeutic agent in conditions requiring CA modulation .
Summary of Biological Activities
Activity Type | Description | IC50 Values |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and Enterococcus faecalis | Varies by derivative |
Enzyme Inhibition | Moderate inhibition of carbonic anhydrase-II | 13.8 - 35.7 µM |
Antiproliferative | Cytotoxic effects observed in various cancer cell lines | Varies by derivative |
Q & A
Q. What synthetic routes are most effective for preparing ethyl 5-(3-cyanophenyl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via cyclocondensation of 3-cyanophenyl-substituted acylhydrazides with ethyl carbethoxyformimidate. Key steps include:
- Reagent Selection : Ethyl carbethoxyformimidate reacts with acylhydrazides under mild conditions to form the triazole core .
- Optimization : Yields >85% are achieved with a 6-hour reaction at room temperature in aqueous NaOH, followed by acidification to precipitate the product (as demonstrated for analogous triazoles) .
- Critical Parameters : Prolonged reaction times or elevated temperatures (>50°C) may lead to hydrolysis of the ester group, reducing yield .
Q. How can NMR and LC-MS be systematically employed to resolve structural ambiguities in this triazole derivative?
Basic Research Question
- 1H NMR : The ester group (OCH2CH3) appears as a quartet at δ ~4.3 ppm and a triplet at δ ~1.3 ppm. Aromatic protons from the 3-cyanophenyl substituent resonate between δ 7.3–8.0 ppm, with splitting patterns dependent on substitution .
- LC-MS : The molecular ion peak [M+H]+ for the compound (C12H10N4O2) is expected at m/z 249.1. Fragmentation patterns should confirm the triazole ring and cyano group stability under MS conditions .
- Data Cross-Validation : Compare with analogous compounds like ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate (C11H11N3O2, m/z 217.1 ).
Q. What are the predominant side reactions during cyclocondensation, and how can they be minimized?
Advanced Research Question
- Common Side Reactions :
- Mitigation Strategies :
- Use anhydrous solvents (e.g., THF) for cyclocondensation.
- Optimize reagent ratios (1:1.2 acylhydrazide:ethyl carbethoxyformimidate) to drive reaction completion .
Q. How does the electron-withdrawing cyano group influence the triazole ring’s reactivity and supramolecular interactions?
Advanced Research Question
- Electronic Effects : The 3-cyanophenyl group increases the triazole’s electrophilicity, enhancing susceptibility to nucleophilic attack at the C5 position. This is critical for functionalization (e.g., coupling reactions) .
- Crystallographic Insights : Analogous triazoles (e.g., ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate) exhibit planar triazole rings with intermolecular hydrogen bonds involving the ester carbonyl . The cyano group may participate in π-π stacking or dipole interactions, altering solubility and crystallinity .
Q. What methodologies are recommended for resolving contradictions between experimental and computational spectroscopic data?
Advanced Research Question
- Case Study : If experimental NMR shifts deviate from DFT-predicted values:
- Solvent Effects : Simulate spectra using implicit solvent models (e.g., IEFPCM for DMSO) to account for hydrogen bonding .
- Tautomerism Analysis : Verify the dominance of the 1H-1,2,4-triazole tautomer over 4H-forms via variable-temperature NMR .
- X-ray Validation : Single-crystal diffraction (e.g., as used for ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate ) provides unambiguous structural confirmation.
Q. What are effective strategies for synthesizing and characterizing derivatives of this triazole scaffold?
Advanced Research Question
- Derivatization Pathways :
- Characterization : Use HRMS for exact mass validation and 2D NMR (HSQC, HMBC) to assign substituent positions .
Q. How can batch-to-batch variability in purity be addressed during scale-up synthesis?
Advanced Research Question
- Purity Challenges : Trace acylamidrazone intermediates or hydrolyzed by-products may persist.
- Solutions :
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the triazole .
- In-Process Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or inline FTIR to track reaction progress .
Q. What are the limitations of current synthetic protocols for this compound, and how can they be innovatively addressed?
Advanced Research Question
- Limitations :
- Innovations :
- Use ionic liquid solvents to enhance reaction efficiency and reduce hydrolysis .
- Explore microwave-assisted synthesis to reduce reaction time and improve yield .
Properties
IUPAC Name |
ethyl 3-(3-cyanophenyl)-1H-1,2,4-triazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHMMMKLPOPXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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